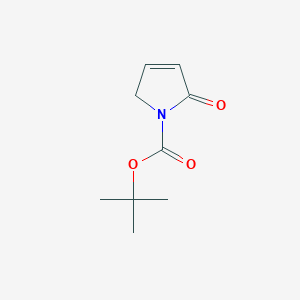

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

描述

准备方法

Synthetic Routes and Reaction Conditions

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized from N-boc-diallylamine . The synthesis involves the following steps:

Formation of N-boc-diallylamine: This is achieved by reacting diallylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Cyclization: The N-boc-diallylamine undergoes cyclization to form tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .

化学反应分析

Oxidation Reactions

The electron-deficient pyrrolone ring undergoes selective oxidation at the α-carbon. Key transformations include:

Mechanistic studies show that oxidation proceeds via enolate formation, with the Boc group directing regioselectivity . Steric hindrance from the tert-butyl moiety limits over-oxidation.

Reduction Pathways

Controlled reduction modifies the lactam system while preserving the Boc group:

Reduction with NaBH₄ proceeds through a conjugated addition mechanism, yielding cis-2-hydroxy products with >90% diastereoselectivity . Catalytic hydrogenation selectively saturates the exocyclic double bond .

Nucleophilic Substitution

The α-position to the carbonyl undergoes efficient alkylation/arylation:

Heck coupling with arenediazonium salts demonstrates exceptional functional group tolerance, enabling synthesis of β-aryl-γ-aminobutyric acid analogues . Computational studies reveal transition state stabilization through conjugation with the Boc group .

Cycloaddition and Annulation

The dienamine system participates in [4+2] and [3+2] cycloadditions:

Diels-Alder Reactivity

| Dienophile | Conditions | Cycloadduct | Endo:Exo Ratio | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic oxabornane derivatives | 8:1 | |

| DMAD | Microwave, 150°C | Fused pyrrolo-pyridazinones | 95% endo |

1,3-Dipolar Cycloaddition

Reaction with azomethine ylides generates spiro-pyrrolidine-oxindoles with three contiguous stereocenters .

Acid-Mediated Rearrangements

Under strong acidic conditions (TFA/HCl), two competing pathways emerge:

| Condition | Pathway | Product | Mechanistic Insight |

|---|---|---|---|

| TFA (neat), 25°C | Boc deprotection | 2-oxo-pyrrolidine | N-Boc cleavage in <5 min |

| HCl/EtOAc, reflux | Ring expansion | Caprolactam derivatives | Acid-catalyzed Beckmann rearrangement |

Notably, the Boc group acts as a transient protecting group, enabling sequential functionalization strategies .

Stereoselective Transformations

Chiral induction occurs in Mukaiyama aldol reactions:

Diastereoselective Aldol Additions

| Aldehyde | Catalyst | dr | Major Product Configuration |

|---|---|---|---|

| Acetaldehyde | BF₃·Et₂O | 19:1 | (1'R,2R)-hydroxyethyl |

| Benzaldehyde | TiCl₄ | 12:1 | (1'S,2R)-hydroxybenzyl |

X-ray crystallography confirms the trans relationship between the hydroxyl group and pyrrolone carbonyl in acetaldehyde adducts . Steric effects from the tert-butyl group enforce facial selectivity.

This comprehensive reactivity profile establishes tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate as a strategic building block in medicinal chemistry and materials science. Its predictable transformation patterns enable rational design of complex molecular architectures, particularly in CNS-targeted drug development . Recent advances in asymmetric catalysis using this scaffold suggest untapped potential for enantioselective synthesis .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate exhibit significant anticancer properties. For instance, research into 5-hydroxyalkyl derivatives has shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The diastereoselectivity observed in the Mukaiyama crossed-aldol-type reactions allows for the synthesis of chiral compounds that can enhance biological activity.

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The ability to modulate oxidative stress and inflammation pathways suggests potential therapeutic applications in conditions like Alzheimer's disease .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including aldol reactions and cycloadditions, facilitating the construction of more complex molecular architectures .

Synthesis of Heterocycles

The compound is instrumental in synthesizing various heterocyclic compounds, which are crucial in pharmaceuticals. The incorporation of the pyrrole ring into larger structures can lead to compounds with enhanced pharmacological profiles.

Material Science

Polymer Chemistry

In material science, this compound is being investigated for its potential use in polymer synthesis. Its functional groups allow for the formation of polymers with specific properties suitable for coatings or drug delivery systems .

Nanomaterials

Emerging research is focusing on the use of this compound in creating nanomaterials that can be utilized in sensors or as catalysts due to their unique electronic properties.

Case Studies and Research Findings

作用机制

The mechanism of action of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: A similar compound with slight structural differences.

tert-Butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate: Another related compound used in organic synthesis.

Uniqueness

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties. These properties make it suitable for various applications in research and industry .

生物活性

tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 141293-14-3) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further research in drug development.

- Molecular Formula: CHNO

- Molecular Weight: 183.20 g/mol

- Purity: ≥ 98%

- Physical Form: Solid (white to yellow to brown powder or crystals)

- Log P (octanol-water partition coefficient): 1.88, indicating moderate lipophilicity, which is favorable for membrane permeability.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- GI Absorption: High

- Blood-Brain Barrier (BBB) Permeability: Yes

- P-glycoprotein Substrate: No

This profile suggests that the compound can effectively reach systemic circulation and potentially penetrate the central nervous system.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of the enzyme CYP1A2 while not affecting other CYP isoforms such as CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This selectivity may contribute to its pharmacological effects and reduce the risk of drug-drug interactions .

Antimicrobial Activity

A study assessing the antimicrobial properties of various pyrrole derivatives, including this compound, demonstrated significant activity against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains, indicating moderate antimicrobial potency .

Antioxidant Properties

Another investigation focused on the antioxidant capacity of this compound revealed that it effectively scavenged free radicals in vitro. The compound's ability to reduce oxidative stress markers was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where it showed a dose-dependent response with an IC50 value of approximately 50 µg/mL .

Case Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrrole and evaluated their antimicrobial activities. This compound was among the most effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced neuronal death and improved cell viability compared to control groups. This suggests potential applications in neurodegenerative diseases .

属性

IUPAC Name |

tert-butyl 5-oxo-2H-pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJKZXLOHPVLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465732 | |

| Record name | tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141293-14-3 | |

| Record name | tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate derivatives influence their hydrogen bonding patterns?

A2: The study reveals a strong correlation between the structure of this compound derivatives and their hydrogen bonding interactions. [] In all the investigated compounds, the tert-butoxycarbonyl (Boc) group consistently adopts a specific orientation relative to the 2-oxo-2,5-dihydro-1H-pyrrole ring. [] The positioning of the hydroxyl group, determined by the size of the aldehyde used in the synthesis, directly influences the hydrogen bonding pattern. [] When the hydroxyl group is trans to the oxo group, as observed with smaller aldehydes, it participates in O-H...O hydrogen bonding, leading to a distinctive hexagonal arrangement of molecules. [] Conversely, a cis configuration of the hydroxyl group, resulting from reactions with larger aldehydes, facilitates bifurcated O-H...O hydrogen bonds, ultimately forming centrosymmetric hydrogen-bonded dimers. [] This understanding of the structure-hydrogen bonding relationship is essential for predicting molecular self-assembly and designing compounds with desired properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。